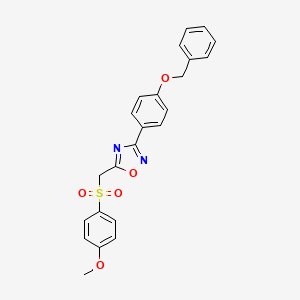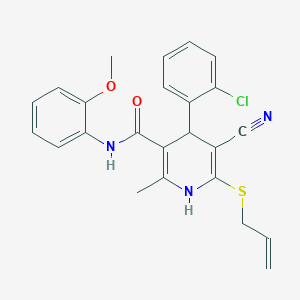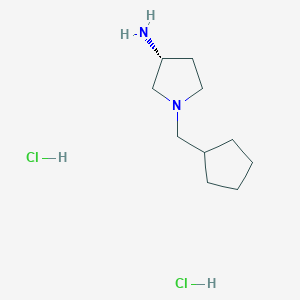![molecular formula C27H23N5OS B3002131 1-[5-[4-Amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone](/img/structure/B3002131.png)
1-[5-[4-Amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone
Descripción general
Descripción
GSK2593074A, commonly referred to as GSK’074, is a necroptosis inhibitor with dual targeting ability to both receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3). Necroptosis is a form of programmed cell death that is morphologically similar to necrosis and is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Aplicaciones Científicas De Investigación
GSK2593074A has a wide range of scientific research applications, including:
Mecanismo De Acción
GSK2593074A exerts its effects by inhibiting the activity of RIP1 and RIP3 kinases. These kinases are essential mediators of necroptosis and participate in inflammatory responses. By blocking the activity of these kinases, GSK2593074A prevents the progression of necroptosis and reduces inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GSK2593074A involves the formation of hydrogen bonds with the Glu93 and Met95 hinged backbone atoms in receptor-interacting protein kinase 2 (RIP2), while the pyrazole ring is oriented towards the solvent-exposed region. In the DLG-out conformation, the benzyl part of GSK2593074A is connected to the hydrophobic pockets formed by Leu70, Val75, and Leu129 .
Industrial Production Methods
Industrial production methods for GSK2593074A are not extensively detailed in the available literature. it is typically synthesized in research laboratories for scientific studies and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
GSK2593074A primarily undergoes inhibition reactions where it targets and inhibits the activity of RIP1 and RIP3 kinases. It does not typically undergo oxidation, reduction, or substitution reactions as its primary function is to inhibit necroptosis .
Common Reagents and Conditions
Common reagents used in the synthesis and application of GSK2593074A include dimethyl sulfoxide (DMSO) for solubilization and various cell lines for in vitro studies. The compound is effective at nanomolar concentrations, with an IC50 of approximately 3 nanomolar .
Major Products Formed
The major product formed from the reactions involving GSK2593074A is the inhibition of necroptosis, which prevents cell death and inflammation in various disease models .
Comparación Con Compuestos Similares
GSK2593074A is structurally similar to other necroptosis inhibitors such as GSK’843 and GSK’872. GSK2593074A is unique in its dual targeting ability to both RIP1 and RIP3, and it exhibits lower cytotoxicity compared to GSK’843 . Other similar compounds include:
GSK’843: Targets RIP3 but has higher cytotoxicity at high doses.
GSK’872: Inhibits necroptosis in both human and murine cells.
GSK2593074A stands out due to its high potency and minimal cytotoxicity, making it a desirable candidate for pharmacological therapies targeting necroptosis-related diseases .
If you have any more questions or need further details, feel free to ask!
Propiedades
IUPAC Name |
1-[5-[4-amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5OS/c1-31-15-20(13-30-31)21-14-29-27(28)25-22(16-34-26(21)25)18-7-8-23-19(12-18)9-10-32(23)24(33)11-17-5-3-2-4-6-17/h2-8,12-16H,9-11H2,1H3,(H2,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGGMBSSOOVGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(C3=C2SC=C3C4=CC5=C(C=C4)N(CC5)C(=O)CC6=CC=CC=C6)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

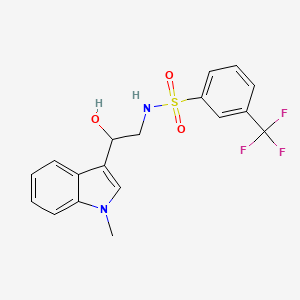
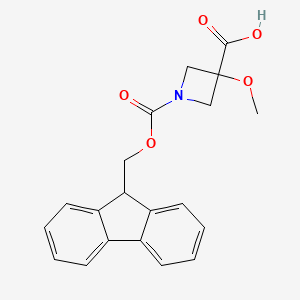
![N-(4-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002053.png)
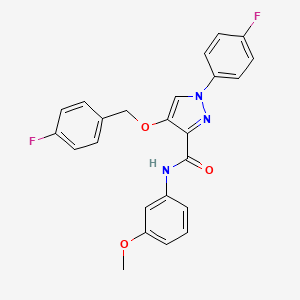
![[(2S)-4,4-difluoropyrrolidin-2-yl]methanol](/img/structure/B3002056.png)
![N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide](/img/structure/B3002057.png)
![2-(2-chlorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3002058.png)
![(E)-4-(Dimethylamino)-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-enamide](/img/structure/B3002062.png)
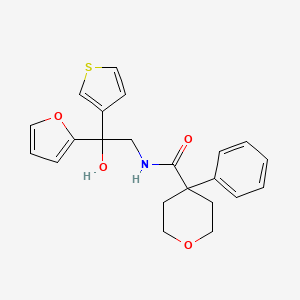
![[(2R,5R)-5-Pentyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B3002064.png)
![Benzyl 2-[6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3002065.png)
